[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid
CAS No.:
Cat. No.: VC13257736
Molecular Formula: C14H9ClN2O3S
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2O3S |
|---|---|
| Molecular Weight | 320.8 g/mol |
| IUPAC Name | 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C14H9ClN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) |
| Standard InChI Key | WZEOTAFFQHVAQQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system fused from thiophene and pyrimidine rings. The 4-chlorophenyl group at position 5 and the acetic acid moiety at position 3 contribute to its stereoelectronic profile, influencing its reactivity and biological interactions . X-ray crystallography of analogous thienopyrimidines reveals planar aromatic systems with intermolecular hydrogen bonding, which may enhance stability and target binding .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 320.8 g/mol | |
| Density | 1.2–1.4 g/cm³ (estimated) | |
| Boiling Point | 419.1±35.0 °C | |
| Flash Point | 207.3±25.9 °C |
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of thienopyrimidine derivatives typically involves multi-step sequences. For [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid, key steps include:
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Gewald Reaction: Forms the thiophene ring via cyclization of ketones with sulfur and cyanide .
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Dieckmann Cyclization: Constructs the pyrimidine ring through intramolecular ester condensation .
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Krapcho Decarboxylation: Removes carboxyl groups under mild conditions to yield the final structure .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Gewald Reaction | Ethanol, 80°C, 6h | 75% |
| 2 | Dieckmann Cyclization | NaH, THF, reflux, 4h | 68% |
| 3 | Krapcho Decarboxylation | LiCl, DMF, 120°C, 2h | 82% |
Analytical Characterization
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NMR Spectroscopy: and NMR confirm substituent positions via characteristic shifts for the chlorophenyl (δ 7.4–7.6 ppm) and acetic acid (δ 3.8 ppm) groups .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 320.8 (M+H⁺).
Pharmacological Activities
Phosphodiesterase 4 (PDE4) Inhibition
Thienopyrimidines are potent PDE4 inhibitors, modulating cyclic AMP levels and inflammatory responses. In vitro studies demonstrate that [5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid inhibits PDE4B with an IC₅₀ of 0.8 μM, showing selectivity over PDE4D (IC₅₀ = 2.3 μM) . Molecular docking reveals interactions with Gln443 and Phe446 residues in the PDE4B catalytic domain, stabilizing the inhibitor-enzyme complex .
Table 3: PDE4 Inhibitory Activity
| Compound | PDE4B IC₅₀ (μM) | PDE4D IC₅₀ (μM) |
|---|---|---|
| Reference Standard (Rolipram) | 0.5 | 1.2 |
| Target Compound | 0.8 | 2.3 |
Antimicrobial and Anti-inflammatory Effects
Derivatives of thieno[2,3-d]pyrimidine exhibit broad-spectrum antimicrobial activity. In a screen against Staphylococcus aureus and Escherichia coli, the compound showed MIC values of 8 μg/mL and 16 μg/mL, respectively . Anti-inflammatory activity was observed in LPS-induced macrophages, with a 60% reduction in TNF-α production at 10 μM .
| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | 250 mg/kg (rat) |
| Storage Classification | Combustible Solid (WGK 3) |
Applications in Research
Drug Development
The compound serves as a lead structure for PDE4 inhibitors in asthma and COPD therapies. Structural analogs are under preclinical evaluation for enhanced selectivity .
Chemical Biology
Its fluorescent properties enable use as a probe in enzyme binding assays, facilitating high-throughput screening of PDE4 modulators .
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